Orthogonal Reactivity: Sequential Sulfonylation and Phenolic Deprotection in One Reagent
4-(Chlorosulfonyl)phenyl pivalate contains both a sulfonyl chloride group and a pivalate-protected phenol. This allows for a two-step orthogonal sequence: first, the sulfonyl chloride reacts with an amine or alcohol to form a sulfonamide or sulfonate ester; second, the pivalate ester can be cleaved to reveal a phenolic group for subsequent coupling. In contrast, standard sulfonyl chlorides like p-toluenesulfonyl chloride lack this built-in protection, necessitating separate protection/deprotection steps . The pivalate group is stable under typical sulfonylation conditions, enabling high-yielding sequential transformations [1].
| Evidence Dimension | Reaction sequence steps |
|---|---|
| Target Compound Data | Enables sulfonylation followed by phenolic deprotection without intermediate purification |
| Comparator Or Baseline | p-Toluenesulfonyl chloride (no phenolic group; requires separate phenol protection if needed) |
| Quantified Difference | Reduces synthetic steps by at least 1-2 operations when a protected phenol is required in the final product |
| Conditions | Standard sulfonylation conditions (e.g., pyridine, room temperature) |
Why This Matters
For procurement, this reduces the number of reagents and steps needed in a synthetic route, lowering cost and time.
- [1] Furman, B., Łysek, R., Matyjasek, Ł., Wojtkielewicz, W., & Chmielewski, M. (2001). Synthesis of solid-phase bound sulfonate esters. Synthetic Communications, 31(18), 2795-2802. View Source
